

# In-Depth Technical Guide to the LRH-1 Inverse Agonist ML-180

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## Compound of Interest

Compound Name: ML-180

Cat. No.: B159121

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of **ML-180** (also known as SR1848), a potent inverse agonist of the Liver Receptor Homolog-1 (LRH-1). This document details the compound's physicochemical and biological properties, outlines key experimental protocols for its evaluation, and visualizes its impact on cellular signaling pathways.

## Core Compound Information

**ML-180** is a small molecule inhibitor of the orphan nuclear receptor LRH-1 (NR5A2), a key regulator of development, metabolism, and cell proliferation.<sup>[1][2]</sup> Its identification as a non-phospholipid repressor of LRH-1 has positioned it as a valuable tool for studying the biological functions of this receptor and as a potential therapeutic agent, particularly in oncology.<sup>[1][2]</sup>

## Physicochemical Properties

| Property          | Value   | Reference |
|-------------------|---|-----------|
| IUPAC Name        | 6-[4-(3-chlorophenyl)piperazin-1-yl]-3-cyclohexyl-1H-pyrimidine-2,4-dione | [1]       |
| Synonyms          | SR1848  |           |
| Molecular Formula | C <sub>20</sub> H <sub>25</sub> ClN <sub>4</sub> O <sub>2</sub>           |           |
| Molecular Weight  | 388.89 g/mol  |           |
| CAS Number        | 863588-32-3   |           |
| Appearance        | White to off-white solid  |           |
| Solubility        | Soluble in DMSO   |           |

## Biological Activity

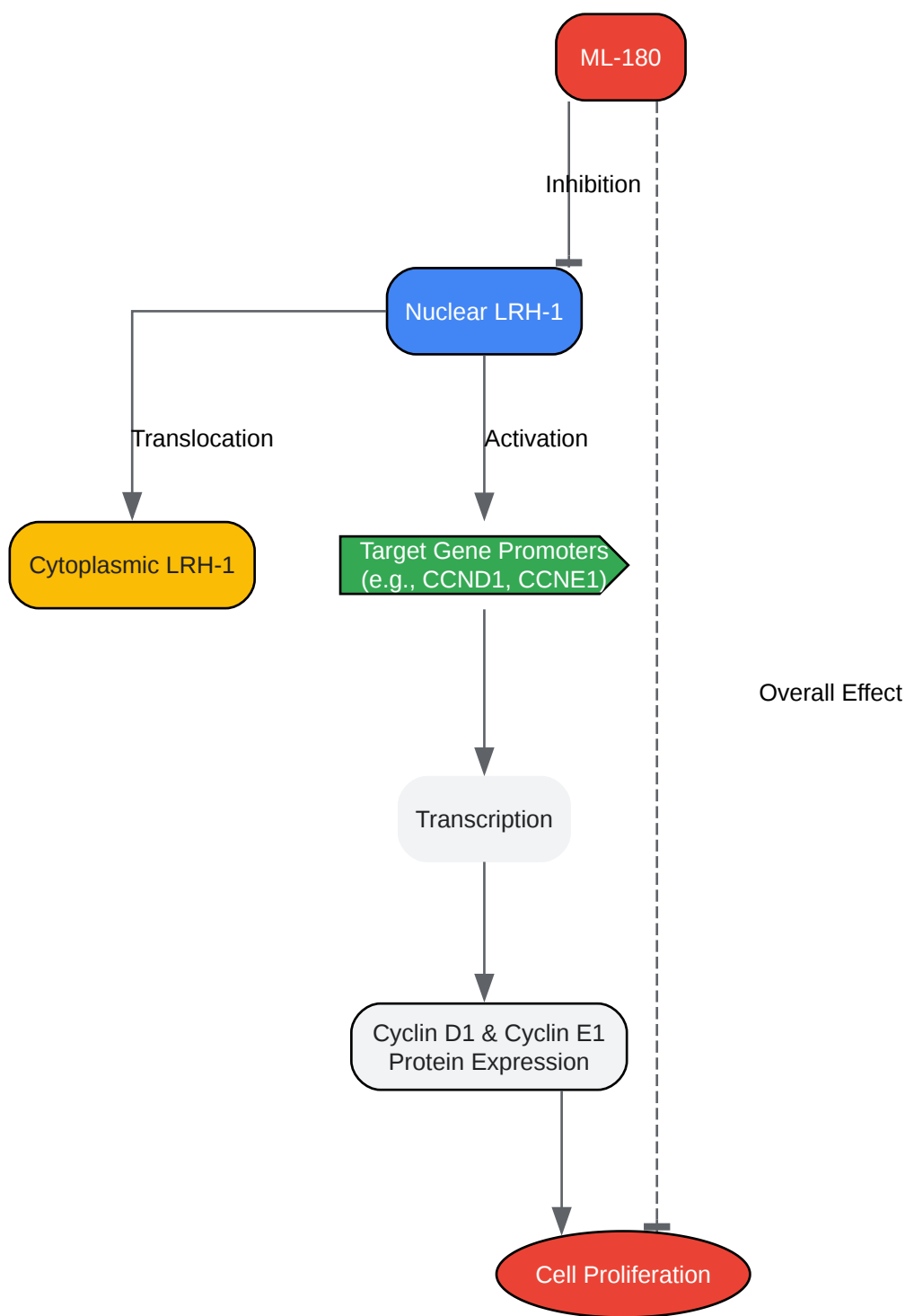
| Parameter        | Value           | Target/System | Reference |
|------------------|-----------------|---------------|-----------|
| IC <sub>50</sub> | 3.7 µM          | LRH-1         |           |
| Activity         | Inverse Agonist | LRH-1         |           |

## Mechanism of Action and Signaling Pathways

**ML-180** functions as an inverse agonist of LRH-1, repressing its transcriptional activity. LRH-1 is known to be constitutively active and plays a crucial role in the expression of genes involved in cell cycle progression and proliferation. Mechanistic studies have shown that **ML-180** treatment leads to a dose-dependent reduction in the expression of key LRH-1 target genes, including Cyclin D1 and Cyclin E1. This inhibition of critical cell cycle regulators results in the antiproliferative effects of the compound.

Furthermore, it has been observed that **ML-180** induces the rapid translocation of LRH-1 from the nucleus to the cytoplasm, providing another layer to its mechanism of inhibiting LRH-1's transcriptional function.

Below is a diagram illustrating the signaling pathway affected by **ML-180**.



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Caption: Signaling pathway of **ML-180**, an inverse agonist of LRH-1.

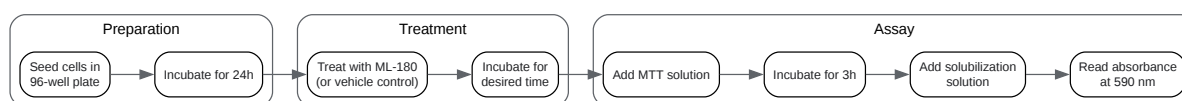
## Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of **ML-180**.

## Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted from standard cell viability assay procedures and is suitable for assessing the antiproliferative effects of **ML-180**.

Workflow:



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Caption: Workflow for the MTT cell viability assay.

Materials:

- Cells of interest (e.g., cancer cell lines endogenously expressing LRH-1)
- Complete cell culture medium
- **ML-180** stock solution (in DMSO)
- 96-well cell culture plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., 40% (v/v) dimethylformamide, 16% (w/v) SDS, 2% (v/v) glacial acetic acid, pH 4.7)
- Microplate reader

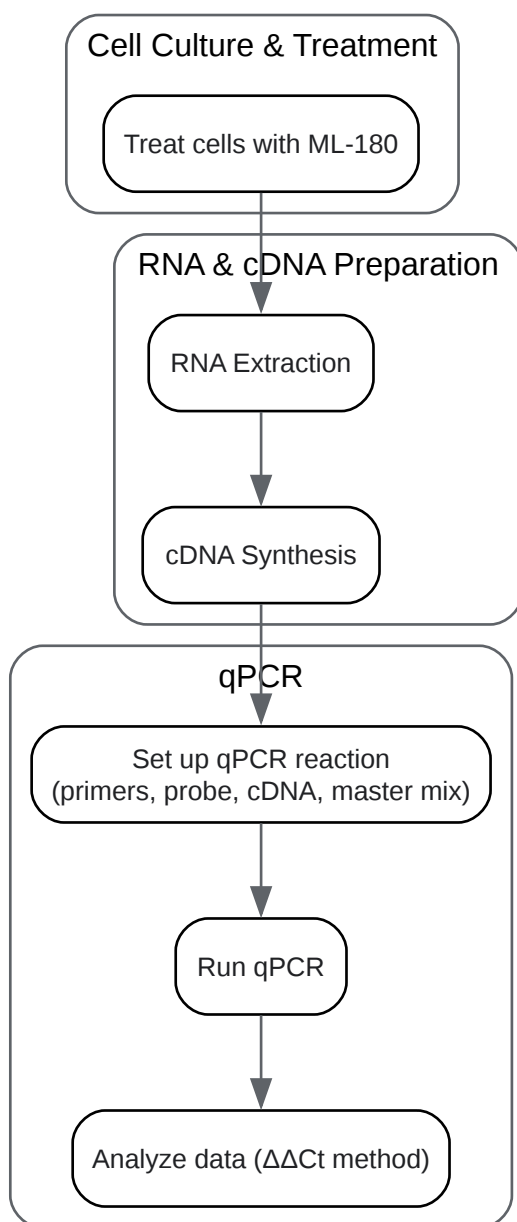
#### Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **ML-180** in complete culture medium. A typical concentration range to test would be from 0.1  $\mu$ M to 50  $\mu$ M. Include a vehicle control (DMSO) at the same final concentration as the highest **ML-180** treatment.
- Replace the medium in the wells with the **ML-180** dilutions or vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Following incubation, add 50  $\mu$ L of serum-free medium and 50  $\mu$ L of MTT solution to each well.
- Incubate the plate for 3 hours at 37°C.
- Add 150  $\mu$ L of the solubilization solution to each well.
- Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
- Measure the absorbance at 590 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control cells.

## Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is for quantifying the mRNA levels of LRH-1 target genes, such as Cyclin D1 and Cyclin E1, following treatment with **ML-180**.

#### Workflow:



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Caption: Workflow for quantitative real-time PCR.

Materials:

- Cells treated with **ML-180** or vehicle control
- RNA extraction kit

- Reverse transcription kit
- qPCR master mix (e.g., SYBR Green or probe-based)
- Gene-specific forward and reverse primers for target genes (e.g., CCND1, CCNE1) and a housekeeping gene (e.g., GAPDH, ACTB)
- Real-time PCR instrument

#### Procedure:

- **Cell Treatment:** Treat cells with the desired concentrations of **ML-180** for the specified time.
- **RNA Extraction:** Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
- **cDNA Synthesis:** Synthesize cDNA from the extracted RNA using a reverse transcription kit.
- **qPCR Reaction Setup:** Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
- **qPCR Program:** Run the qPCR reaction on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40-45 cycles of denaturation, annealing, and extension).
- **Data Analysis:** Analyze the qPCR data using the comparative Ct ( $\Delta\Delta C_t$ ) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle-treated control.

#### Example Primer Sequences (Human):

| Gene  | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
|-------|---------------------------|---------------------------|
| CCND1 | CCTCCTCTCCGGAGCATTT       | CTGTAGCACAAACCCTCCTCC     |
| GAPDH | GAAGGTGAAGGTCGGAGTC       | GAAGATGGTGATGGGATTTC      |

Note: It is crucial to validate primer efficiency before use.

## Synthesis Outline

**ML-180** has a core structure of a pyrimidine-dione linked to a piperazine moiety. While a specific, detailed synthesis protocol for **ML-180** is not readily available in the public domain, a plausible synthetic route can be inferred from the synthesis of similar pyrimidinyl-piperazine derivatives. The general strategy would likely involve the condensation of a substituted piperazine with a pyrimidine precursor.

One potential approach involves the reaction of 1-(3-chlorophenyl)piperazine with a suitable pyrimidine derivative containing a leaving group at the 6-position. The synthesis of 1-(3-chlorophenyl)piperazine itself can be achieved through the reaction of 3-chloroaniline with bis(2-chloroethyl)amine.

## Conclusion

**ML-180** is a well-characterized inverse agonist of LRH-1 with demonstrated antiproliferative activity in cancer cell lines. Its mechanism of action involves the repression of LRH-1 transcriptional activity and the induction of its nuclear-to-cytoplasmic translocation. The experimental protocols provided in this guide offer a framework for the further investigation of **ML-180** and other LRH-1 modulators. The continued study of this compound and its derivatives holds promise for the development of novel therapeutics targeting LRH-1-dependent diseases.

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## References

- 1. Antiproliferation activity of a small molecule repressor of liver receptor homolog 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiproliferation Activity of a Small Molecule Repressor of Liver Receptor Homolog 1 - PMC [pmc.ncbi.nlm.nih.gov]



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